molecular formula C12H16O4 B12375591 1-(2,4,6-trimethoxy-3-methylphenyl)ethanone

1-(2,4,6-trimethoxy-3-methylphenyl)ethanone

Cat. No.: B12375591
M. Wt: 224.25 g/mol
InChI Key: JUWLMMHIOBSJSI-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C12H16O4. It is a derivative of acetophenone, featuring three methoxy groups and a methyl group on the phenyl ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-trimethoxy-3-methylphenyl)ethanone typically involves the Friedel-Crafts acylation of 2,4,6-trimethoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4,6-Trimethoxy-3-methylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-trimethoxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ketone functionality play crucial roles in its biological activity. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,6-Trimethoxyphenyl)ethanone
  • 1-(2,4,6-Trimethylphenyl)ethanone
  • 1-(3,4,5-Trimethoxyphenyl)ethanone

Uniqueness

1-(2,4,6-Trimethoxy-3-methylphenyl)ethanone is unique due to the specific arrangement of methoxy and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(2,4,6-trimethoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C12H16O4/c1-7-9(14-3)6-10(15-4)11(8(2)13)12(7)16-5/h6H,1-5H3

InChI Key

JUWLMMHIOBSJSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)C(=O)C)OC

Origin of Product

United States

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